N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide
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Description
“N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide” is a compound with the molecular formula C12H9ClN4O2S . It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is the core of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzimidazole ring, a pyridine ring, and a sulfonamide group . The benzimidazole moiety is a five-membered heterocyclic ring with two nitrogen atoms .Scientific Research Applications
Antimicrobial Applications
Compounds incorporating the benzimidazole and sulfonamide moieties have been extensively studied for their antimicrobial properties. For instance, the synthesis and evaluation of sulfonamides and sulfinyl derivatives, including those derived from benzimidazole, have demonstrated significant antimicrobial activity (Abdel-Motaal & Raslan, 2014). Similarly, metal complexes of benzimidazole-derived sulfonamides have been prepared, and their molecular structures elucidated, revealing notable antibacterial efficacy against a range of bacterial strains (Ashraf et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Benzimidazole sulfonamides have shown promise as enzyme inhibitors, with applications in treating various diseases. For example, potent nonpeptidic benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B) have been identified, showcasing potential for diabetes and obesity treatment due to their mechanism of action involving a novel phosphotyrosine mimetic (Combs et al., 2006).
Development of Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been a focus of research, targeting the development of novel antibacterial agents. This includes creating pyran, pyridine, and pyridazine derivatives, which have been evaluated for their antibacterial activity, revealing high activity levels in several compounds (Azab, Youssef, & El-Bordany, 2013).
Proton Conductivity and Fuel Cell Applications
The proton conductivity of sulfonated polyimides containing bis-benzimidazole rings highlights another application area. These materials have been developed for fuel cell membranes, demonstrating improved resistance to hydrolytic and radical attack, alongside significant proton conductivity under hydrous conditions (Yue, Cai, & Xu, 2015).
Fluorescence and Analytical Applications
The solvatochromic effect observed in various benzimidazole derivatives, including those with sulfonamide groups, has been studied for its relevance in analytical chemistry. These compounds exhibit tunable fluorescence emissions, which can be utilized in the sensitive and selective detection of toxic substances and in environmental monitoring (Verdasco et al., 1995).
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-11-5-4-8(6-14-11)20(18,19)17-10-3-1-2-9-12(10)16-7-15-9/h1-7,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMOLULBLHTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=C(C=C3)Cl)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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